5,5'-Methylenebis(2-aminophenol)

Descripción general

Descripción

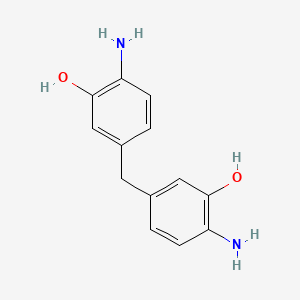

5,5’-Methylenebis(2-aminophenol): is an organic compound with the molecular formula C13H14N2O2. It is characterized by the presence of two aminophenol groups connected by a methylene bridge. This compound is known for its applications in the synthesis of polymers and other advanced materials due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Methylenebis(2-aminophenol) typically involves the polycondensation of 5,5’-methylenebis(2-aminophenol) with isophthaloyl dichloride. The reaction is carried out in a solvent such as dimethylacetamide (DMAA) under controlled temperature conditions. For instance, 46 grams of 5,5’-methylenebis(2-aminophenol) can be dissolved in 180 mL of DMAA at room temperature, followed by cooling to -5 to 0°C. A solution of isophthaloyl dichloride in DMAA is then added with stirring .

Industrial Production Methods: In industrial settings, the production of 5,5’-Methylenebis(2-aminophenol) involves similar polycondensation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5,5’-Methylenebis(2-aminophenol) undergoes various chemical reactions, including:

Polycondensation: This reaction with isophthaloyl dichloride leads to the formation of poly(o-hydroxyamide) and poly(benzoxazole) through cyclodehydration.

Condensation Reactions: It can react with aldehydes and other compounds to form complex structures.

Common Reagents and Conditions:

Isophthaloyl Dichloride: Used in polycondensation reactions.

Aldehydes: Used in condensation reactions to form complex molecules.

Major Products:

Poly(o-hydroxyamide) (POA): Formed through polycondensation.

Poly(benzoxazole) (PBO): Formed through cyclodehydration of POA.

Aplicaciones Científicas De Investigación

Polymer Synthesis

One of the primary applications of 5,5'-Methylenebis(2-aminophenol) is in the synthesis of high-performance polymers.

Heat-Resistant Polymers

- Poly(o-hydroxyamide) : MBAP is utilized to create poly(o-hydroxyamide), which exhibits exceptional thermal stability and mechanical properties, making it suitable for high-temperature applications such as aerospace and automotive industries.

- Poly(benzoxazole) : The compound also participates in forming poly(benzoxazole), known for its excellent chemical resistance and thermal stability, ideal for microelectronics and advanced coatings.

Table 1: Properties of Polymers Derived from MBAP

| Polymer Type | Thermal Stability | Chemical Resistance | Applications |

|---|---|---|---|

| Poly(o-hydroxyamide) | High | Moderate | Aerospace, automotive |

| Poly(benzoxazole) | Very High | High | Microelectronics, coatings |

Antimicrobial Research

Recent studies have indicated that derivatives of MBAP possess antimicrobial properties. This makes them potential candidates for developing new antimicrobial agents targeting various pathogens.

Dye Manufacturing

MBAP is also employed in the dye industry due to its ability to form stable colorants. Its structural characteristics allow for effective dyeing processes in textiles and other materials.

Color Stability

The compound's unique structure contributes to the stability of dyes produced from it, ensuring long-lasting color retention under various environmental conditions.

Composite Materials

In industrial applications, MBAP is used in producing composite materials that require high thermal and chemical stability.

Microelectronics

Due to its excellent properties, MBAP-based composites are increasingly used in microelectronics, where materials must withstand extreme conditions without degrading.

Safety and Toxicological Assessments

Given its various applications, safety assessments are crucial for understanding the potential risks associated with MBAP.

Toxicological Studies

Research has been conducted to evaluate the toxicological profile of MBAP and its derivatives. Studies indicate that while some derivatives show low toxicity at certain concentrations, others may pose risks under specific exposure scenarios .

Table 2: Summary of Toxicological Findings

| Study Type | Findings | |

|---|---|---|

| Short-term studies | No significant adverse effects at low doses | Safe for controlled use |

| Long-term assessments | Potential renal effects at higher concentrations | Caution advised at high exposure |

Mecanismo De Acción

The mechanism of action of 5,5’-Methylenebis(2-aminophenol) in its applications involves its ability to form stable polymers through polycondensation and cyclodehydration reactions. These polymers exhibit high thermal stability and chemical resistance, making them suitable for use in harsh environments .

Comparación Con Compuestos Similares

4,4’-Methylenebis(2-aminophenol): Similar structure but with different substitution patterns.

5,5’-Methylenebis(2-aminopyridine): Contains pyridine rings instead of phenol rings.

Uniqueness: 5,5’-Methylenebis(2-aminophenol) is unique due to its ability to form highly stable polymers with excellent thermal and chemical resistance. This makes it particularly valuable in applications requiring materials that can withstand extreme conditions .

Actividad Biológica

5,5'-Methylenebis(2-aminophenol) is an organic compound characterized by its unique structure, which consists of two 2-aminophenol units connected by a methylene bridge. This structural feature significantly influences its reactivity and biological activity, making it a subject of interest in various fields, particularly in pharmaceuticals and chemical synthesis.

- Chemical Formula : C₁₃H₁₄N₂O₂

- Molecular Weight : 230.26 g/mol

- Appearance : White solid

The compound's dual amino groups allow for diverse chemical modifications, enhancing its utility in various applications, including potential therapeutic uses.

5,5'-Methylenebis(2-aminophenol) primarily acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). By interacting with CDK2, it disrupts the cell cycle progression, leading to cytotoxic effects on cancer cells. This mechanism is crucial for its potential application in cancer therapy.

Cytotoxicity Studies

Recent studies have demonstrated significant cytotoxic activities against various cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 45–97 |

| HCT-116 | 6–99 |

| HepG-2 | 48–90 |

These results indicate that 5,5'-Methylenebis(2-aminophenol) exhibits superior cytotoxic effects compared to standard chemotherapy agents like sorafenib, particularly against breast and colorectal cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of 5,5'-Methylenebis(2-aminophenol) suggests favorable absorption and distribution characteristics. Its ability to inhibit CDK2 effectively positions it as a promising candidate for further development in cancer treatment protocols.

Case Studies and Research Findings

Several studies have evaluated the biological activity of 5,5'-Methylenebis(2-aminophenol):

- In Vitro Studies : Research has shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways associated with CDK inhibition.

- Animal Models : In vivo studies have demonstrated that administration of 5,5'-Methylenebis(2-aminophenol) leads to significant tumor regression in xenograft models of breast and colon cancer.

- Toxicological Assessments : Toxicity studies indicate that while the compound shows strong anticancer properties, it also requires careful evaluation for potential adverse effects on normal tissues .

Comparative Analysis with Related Compounds

To understand the unique properties of 5,5'-Methylenebis(2-aminophenol), it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Notable Properties |

|---|---|---|

| 2,2'-Methylenebis(4-aminophenol) | C₁₃H₁₆Cl₂N₂O₂ | Used in hair dyes; potential skin sensitizer |

| 4,4'-Methylenebis(2-aminophenol) | C₁₄H₁₈N₂O₂ | Exhibits similar biological activity; less studied |

| 4-Amino-N,N-dimethylbenzenesulfonamide | C₉H₁₃N₃O₂S | Antimicrobial properties; used in pharmaceuticals |

This comparative analysis highlights the distinct biological activity and potential applications of 5,5'-Methylenebis(2-aminophenol) across different domains .

Propiedades

IUPAC Name |

2-amino-5-[(4-amino-3-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-10-3-1-8(6-12(10)16)5-9-2-4-11(15)13(17)7-9/h1-4,6-7,16-17H,5,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYNJDVUURMJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176950 | |

| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22428-30-4 | |

| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022428304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.